![molecular formula C5H4Cl2N2O B028409 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride CAS No. 110763-09-2](/img/structure/B28409.png)
5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride
Overview
Description
5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride is a chemical compound belonging to the class of pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms and are known for their versatility in organic synthesis and potential applications in various fields.
Synthesis Analysis
The synthesis of pyrazoles, including derivatives like this compound, involves a series of steps including coupling of protected alkynols with acid chlorides, formation of alkynyl ketones, and reaction with hydrazine to form the pyrazole nucleus. These syntheses can produce various derivatives by varying the substituents attached to the pyrazole ring, as demonstrated by Grotjahn et al. (2002) in their study on the flexible synthesis of pyrazoles with different substituents at C3 and C5 (Grotjahn et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the arrangement of the substituents around the pyrazole ring. For instance, Khan and White (2012) described the crystal structure of a pyrazole derivative, emphasizing the orientation of substituents and their impact on the overall molecular geometry (Khan & White, 2012).
Chemical Reactions and Properties
Pyrazoles undergo various chemical reactions due to their reactive functional groups. The chloromethyl or chloroethyl groups in the pyrazole derivatives facilitate nucleophilic substitution reactions, making them useful precursors to other polyfunctional pyrazoles, as explored by Grotjahn et al. (2002) (Grotjahn et al., 2002).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as crystal structure and bonding interactions, are crucial in understanding their behavior and potential applications. Studies like those by Khan and White (2012) and others provide insights into these properties through X-ray diffraction and spectroscopic methods (Khan & White, 2012).
Scientific Research Applications
Synthesis and Chemical Properties
5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride has been utilized as a key starting material or intermediate in the synthesis of structurally unique hexasubstituted pyrazolines. These compounds have been studied for their potential in facilitating the synthesis of hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines, which are effective oxygen-atom transfer reagents. Moreover, the thermal decomposition of these pyrazolines produces β-keto radicals, offering a route for synthesizing 3-hydroxy-1,2-dioxolanes, highlighting the compound's versatility in synthetic organic chemistry (Baumstark, Vásquez, & Mctush-Camp, 2013).
Medicinal Chemistry Applications
Pyrazoline derivatives, synthesized using this compound, have been extensively studied for their potential in developing new anticancer agents. These studies have focused on synthesizing pyrazoline derivatives to exhibit a high biological effect, with many showing essential biological effects on anticancer activity. This highlights the compound's importance in the development of new therapeutic agents targeting cancer (Ray et al., 2022).
Pharmaceutical and Biopolymer Applications
Research has also explored the use of derivatives synthesized from this compound in the creation of xylan derivatives. These derivatives have been identified for their potential application in drug delivery systems, showcasing the compound's utility in developing biopolymer ethers and esters with specific properties for pharmaceutical applications (Petzold-Welcke et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (18861 g/mol) and predicted properties such as density (140±01 g/cm3), melting point (164 °C), and boiling point (3395±420 °C) suggest that it may have reasonable bioavailability .
Result of Action
Pyrazole derivatives are known to exert various biological effects, such as anti-inflammatory, antiviral, and anticancer activities, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules in the biological environment.
properties
IUPAC Name |
5-chloro-1-methylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-4(6)3(2-8-9)5(7)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDCYGXUXLYMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370934 | |
Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110763-09-2 | |
Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 110763-09-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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